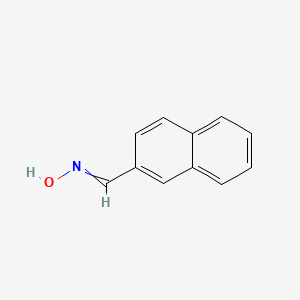

2-Naphthalenecarboxaldehyde, oxime

Übersicht

Beschreibung

2-Naphthalenecarboxaldehyde, oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-Formyl-1-naphthyl hydroxylamine or Naphthyl aldehyde oxime. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Wissenschaftliche Forschungsanwendungen

Synthesis of Naphthalene Derivatives An efficient method for synthesizing naphthalene derivatives involves Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes. This method boasts advantages such as inexpensive catalysts, a broad substrate scope, and mild reaction conditions (Zhu et al., 2013).

Novel Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes undergo oxidation to form novel naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are prepared through a process involving potassium iodide, iodine, and sodium bicarbonate or sodium hypochlorite and triethylamine for oxidation (Liaskopoulos et al., 2008).

Photocatalytic Oxidation of Naphthalene The titanium dioxide photocatalyzed oxidation of naphthalene in water results in (E,Z)-2-formylcinnamaldehydes and 1,4-naphthoquinone, among other products. This process suggests a reaction mechanism involving the transfer of a hydroxy group to naphthalene and the reduction of oxygen to superoxide, followed by coupling (Soana et al., 2000).

Oxidation Mechanism of Naphthalene The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated using density functional theory. The initial step involves OH addition to naphthalene, forming various radical intermediates, leading to the formation of stable products such as 2-formylcinnamaldehyde through different reaction pathways (Zhang et al., 2012).

Oxidative Dehydrogenation Coupling A Cu(OAc)2-catalyzed domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde enables aerobic oxidative dehydrogenation coupling to access heptacyclic quinolizino[3,4,5,6-kla]perimidines. This reaction forms three new rings and four new bonds, offering a facile method toward fused aza-heterocycles containing quinolizine and perimidine moieties (Feng et al., 2017).

Wirkmechanismus

Target of Action

Oximes, in general, are known to interact with various biological targets, including enzymes like acetylcholinesterase .

Mode of Action

The mode of action of 2-Naphthalenecarboxaldehyde, oxime involves a series of chemical reactions. The compound is an oxime, which is a type of organic compound that includes a C=N-OH functional group . The oxygen atom of the hydroxylamine moiety acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The reaction with the nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are known to participate in the beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material .

Result of Action

The rearrangement of oximes can lead to the formation of different compounds, such as amides or nitriles, which can have various biological effects .

Eigenschaften

IUPAC Name |

N-(naphthalen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUSMMBIMGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343865 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenecarboxaldehyde, oxime | |

CAS RN |

24091-02-9 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

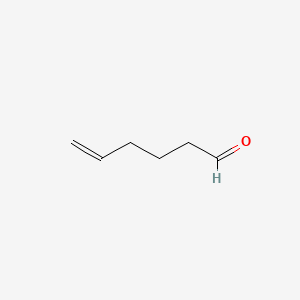

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)